molecular formula C8H7ClF3N3S B1598117 N-(4-Chloro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 38901-30-3

N-(4-Chloro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1598117
CAS RN: 38901-30-3
M. Wt: 269.68 g/mol
InChI Key: DHMWCLUJROEWGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .

Scientific Research Applications

Synthesis of Isothiocyanate Derivatives

Isothiocyanates are compounds of significant interest due to their biological activities. The subject compound can be utilized to synthesize 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate , which is a precursor for various isothiocyanate derivatives . These derivatives have potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Development of Analgesic Drugs

Research has indicated that derivatives of the compound can bind to prostaglandin E synthase, suggesting its potential as a lead compound in the development of new analgesic drugs . This application is particularly promising given the ongoing need for effective pain management solutions.

Synthesis of Urea Derivatives

The compound can be used to synthesize N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea , a urea derivative . Urea derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Pharmaceutical Research

Compounds containing the trifluoromethyl group, like our subject compound, are prevalent in pharmaceuticals due to their ability to enhance the bioactivity and stability of drugs . The trifluoromethyl group is a common feature in FDA-approved drugs, indicating the importance of such compounds in drug design and development.

properties

IUPAC Name

1-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMWCLUJROEWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374082
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38901-30-3
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38901-30-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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